molecular formula C11H10N2O3 B8551685 3-Pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

3-Pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8551685
M. Wt: 218.21 g/mol
InChI Key: FGIIYGFTQILDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-pyridin-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)8-7-16-13-10(8)9-5-3-4-6-12-9/h3-7H,2H2,1H3

InChI Key

FGIIYGFTQILDER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (54.7 g, 409 mmol) in DMF (1 L) was added pyridine-2-carbaldoxime (50 g, 409 mmol) portionwise and the resulting mixture was then stirred for 64 h at room temperature. To this solution was then added ethyl 3-(N,N-dimethylamino)acrylate (58.6 g, 409 mmol) and triethylamine (82.9 mL, 819 mmol) in chloroform (10 mL) and the resulting mixture was then stirred for 14 h at room temperature and poured onto a mixture of ice water and HCl (4 N, 100 mL) and extracted with ethylacetate. The organic extract was then washed with water, saturated aqueous sodium hydrogen carbonate solution, brine, dried with sodium sulfate, filtered and evaporated. Purification by distillation afforded the title product (58.9 g, 66%) which was obtained as a light brown liquid. Bp 125-127° C. at 0.4 mbar. MS: m/e=219.2 [M+H]+.
Quantity
54.7 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine-2-carbaldoxime
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Quantity
82.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
66%

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